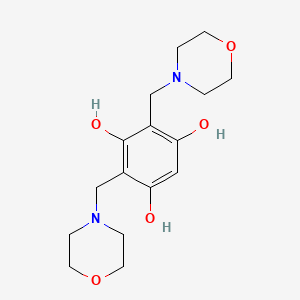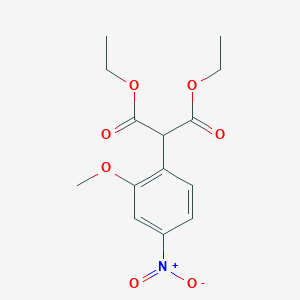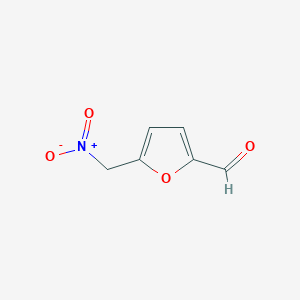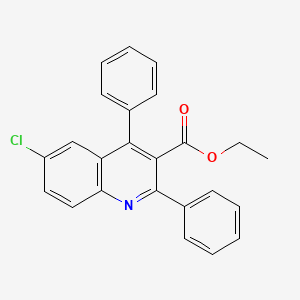![molecular formula C9H10N2O3S B13967117 N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
N-ethylbenzo[d]oxazole-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethylbenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the sulfonamide group in this compound enhances its potential for various applications, including antimicrobial, antifungal, and anticancer activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylbenzo[d]oxazole-2-sulfonamide typically involves the cyclization of 2-aminophenol with sulfonamide derivatives. One common method is the reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This method yields the desired product with a moderate yield of 45-60%.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly.
化学反応の分析
Types of Reactions
N-ethylbenzo[d]oxazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfenamide.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nucleophilic substitution reactions may involve nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide and sulfenamide derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
科学的研究の応用
N-ethylbenzo[d]oxazole-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly as a BRD4 inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of N-ethylbenzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomains of the BRD4 protein, preventing the recruitment of positive transcription elongation factor b (P-TEFb) to the promoter and inhibiting RNA polymerase II activation . This leads to the downregulation of key oncogenes such as c-Myc and CDK6, resulting in the inhibition of tumor cell proliferation and induction of apoptosis.
類似化合物との比較
Similar Compounds
N-ethylbenzo[d]isoxazole-5-yl sulfonamide: Similar structure but with an isoxazole ring instead of a benzoxazole ring.
2-((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole: Contains an oxadiazole ring and exhibits significant antibacterial activity.
Uniqueness
N-ethylbenzo[d]oxazole-2-sulfonamide is unique due to its specific combination of the benzoxazole ring and sulfonamide group, which imparts distinct biological activities and chemical reactivity. Its potential as a BRD4 inhibitor and its diverse applications in various fields make it a valuable compound for further research and development.
特性
分子式 |
C9H10N2O3S |
|---|---|
分子量 |
226.25 g/mol |
IUPAC名 |
N-ethyl-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-2-10-15(12,13)9-11-7-5-3-4-6-8(7)14-9/h3-6,10H,2H2,1H3 |
InChIキー |
VLXGXZZKBLWBGL-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=NC2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
![P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol](/img/structure/B13967042.png)
![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)
![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)


![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)



![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)

